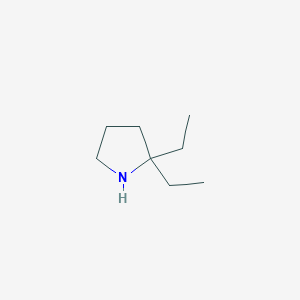
2,2-Diethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N It is a derivative of pyrrolidine, where two ethyl groups are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-dibromobutane with diethylamine under basic conditions, leading to the formation of the pyrrolidine ring with ethyl substitutions at the second carbon position.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of 2,2-diethylpyrrole. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with ethyl substitutions.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
2,2-Diethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Diethylpyrrolidine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Its unique structure allows it to interact with biological macromolecules, potentially influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Pyrrolidine: The parent compound with no ethyl substitutions.
2,2-Dimethylpyrrolidine: A similar compound with methyl groups instead of ethyl groups.
2,5-Dimethylpyrrolidine: Another derivative with methyl groups at different positions.
Uniqueness: 2,2-Diethylpyrrolidine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterparts, the ethyl groups provide different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,2-diethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3 |
InChI Key |
ZRGQODBQCKIFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

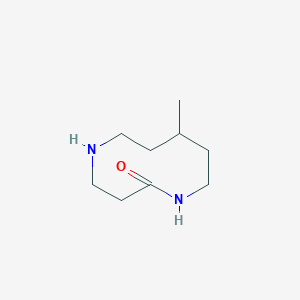
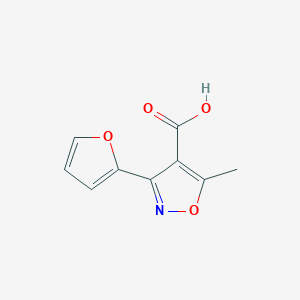
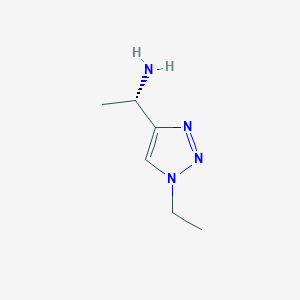
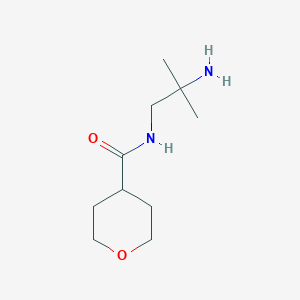
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
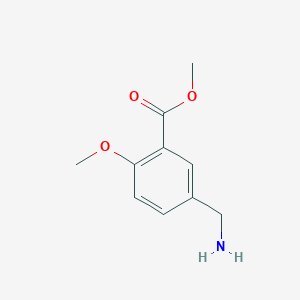
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)
